molecular formula C7H14N4 B1416306 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine CAS No. 1152939-98-4

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

Cat. No.: B1416306
CAS No.: 1152939-98-4
M. Wt: 154.21 g/mol
InChI Key: DDAAGLMJYOHBDU-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-chloro-1H-pyrazole with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethylamine: Shares the dimethylaminoethyl side chain but lacks the pyrazole ring.

    1H-Pyrazol-4-amine: Contains the pyrazole ring but lacks the dimethylaminoethyl side chain.

    N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: A related compound with a different core structure.

Uniqueness

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the dimethylaminoethyl side chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAAGLMJYOHBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine (1.19 g, 6.46 mmol)was dissolved in methanol (65 ml) and the flask was equipped with a hydrogenation stopcock apparatus. The flask was purged with N2 and 10% Pd/C (100 mg) was added. The flask was again purged with N2, then flushed with H2 and left overnight stirring under H2 (1 atm). The reaction was purged with N2 and filtered through Celite, rinsing with methanol. The filtrate was concentrated in vacuo to give a viscous oil, which was dissolved in dioxane and treated with excess 4N HCl-dioxane, whereupon a thick and somewhat gummy precipitate formed. The mixture was concentrated to dryness and dried under vacuum.
Quantity
1.19 g
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reactant
Reaction Step One
Quantity
65 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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